
Benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TRANS-BENZYL 3-HYDROXY-4-VINYLPYRROLIDINE-1-CARBOXYLATE: is a complex organic compound with the molecular formula C14H17NO3. It is characterized by the presence of a pyrrolidine ring, a hydroxyl group, and a vinyl group, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of TRANS-BENZYL 3-HYDROXY-4-VINYLPYRROLIDINE-1-CARBOXYLATE typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.
Vinyl Group Addition: The vinyl group can be added through various methods, including the Wittig reaction or Heck coupling.
Benzyl Protection: The benzyl group is often introduced as a protecting group for the hydroxyl group during the synthesis process.
Industrial Production Methods
Industrial production of TRANS-BENZYL 3-HYDROXY-4-VINYLPYRROLIDINE-1-CARBOXYLATE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction reactions can convert the vinyl group to an alkane or the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of benzyl ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons or alcohols.
Substitution: Formation of substituted benzyl derivatives.
科学研究应用
TRANS-BENZYL 3-HYDROXY-4-VINYLPYRROLIDINE-1-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of TRANS-BENZYL 3-HYDROXY-4-VINYLPYRROLIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The hydroxyl and vinyl groups play crucial roles in its reactivity and binding affinity. The compound may act by inhibiting enzymes or modulating receptor activity, leading to various biological effects.
相似化合物的比较
Similar Compounds
- TRANS-BENZYL 3-HYDROXY-4-METHYLPYRROLIDINE-1-CARBOXYLATE
- TRANS-BENZYL 3-HYDROXY-4-ETHYLPYRROLIDINE-1-CARBOXYLATE
- TRANS-BENZYL 3-HYDROXY-4-PROPYLPYRROLIDINE-1-CARBOXYLATE
Uniqueness
TRANS-BENZYL 3-HYDROXY-4-VINYLPYRROLIDINE-1-CARBOXYLATE is unique due to the presence of the vinyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound in synthetic chemistry and various research applications.
属性
IUPAC Name |
benzyl 3-ethenyl-4-hydroxypyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-2-12-8-15(9-13(12)16)14(17)18-10-11-6-4-3-5-7-11/h2-7,12-13,16H,1,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURBGBXZQCEZPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN(CC1O)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
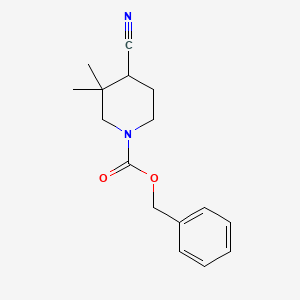
![2-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-6-carboxylic acid](/img/structure/B14778406.png)
![N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-cyclopropylacetamide](/img/structure/B14778415.png)
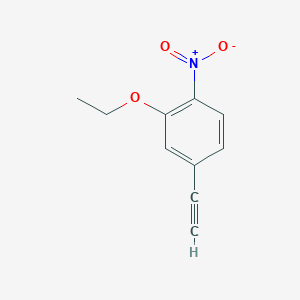
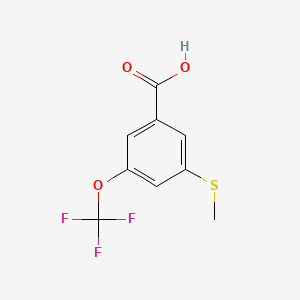
![2-(3,5-Bis(trifluoromethyl)phenyl)-9-nitro-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B14778430.png)
![4-[[4-[4-(Triazol-1-yl)butyl]phenoxy]methyl]-2-[2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole;hydrochloride](/img/structure/B14778433.png)


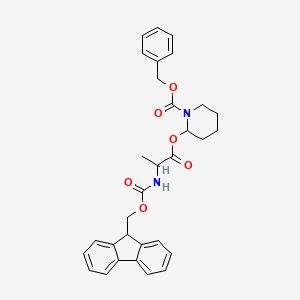
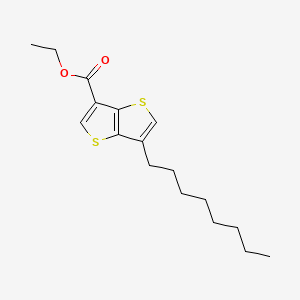
![Azetidin-1-yl(bicyclo[2.2.1]hept-2-en-2-yl)methanone](/img/structure/B14778472.png)
![2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methylbutanamide](/img/structure/B14778480.png)
![4-[(10S,13R)-7,12-diformyloxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14778484.png)
